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Compound of Interest

Compound Name: Phenoxydiphenylphosphine

Cat. No.: B080858 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Chemical Information
Phenoxydiphenylphosphine, also known as phenyl diphenylphosphinite, is an

organophosphorus compound. It belongs to the phosphinite class of ligands, which are

valuable in coordination chemistry and catalysis.

Property Data Reference

IUPAC Name phenoxy(diphenyl)phosphane PubChem[3]

CAS Number 13360-92-4 PubChem[3]

Molecular Formula C₁₈H₁₅OP PubChem[3]

Molecular Weight 278.3 g/mol PubChem[3]

Appearance Colorless liquid
(General knowledge for similar

compounds)

Canonical SMILES
C1=CC=C(C=C1)OP(C2=CC=

CC=C2)C3=CC=CC=C3
PubChem[3]

InChI Key
UPDNYUVJHQABBS-

UHFFFAOYSA-N
PubChem[3]
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Synthesis and Reactions
Synthesis
A common method for the synthesis of phosphinites such as phenoxydiphenylphosphine
involves the reaction of a chlorophosphine with an alcohol or a phenol in the presence of a

base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of Phenoxydiphenylphosphine

Materials:

Chlorodiphenylphosphine (Ph₂PCl)

Phenol (PhOH)

Triethylamine (NEt₃) or other suitable base

Anhydrous diethyl ether or toluene as solvent

Procedure:

A solution of phenol and triethylamine in anhydrous diethyl ether is prepared in a flask

under an inert atmosphere (e.g., nitrogen or argon).

The flask is cooled in an ice bath (0 °C).

Chlorodiphenylphosphine is added dropwise to the stirred solution.

After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for several hours.

The resulting triethylamine hydrochloride salt is removed by filtration.

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

Purification can be achieved by vacuum distillation.

Workflow for the Synthesis of Phenoxydiphenylphosphine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b080858?utm_src=pdf-body
https://www.benchchem.com/product/b080858?utm_src=pdf-body
https://www.benchchem.com/product/b080858?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants
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Caption: General synthesis workflow for Phenoxydiphenylphosphine.
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Key Reactions
Oxidation: Phenoxydiphenylphosphine is susceptible to oxidation, forming the

corresponding phosphinate, phenoxy(phenyl)phosphinate.

Arbuzov Reaction: As a phosphinite, it can undergo the Arbuzov reaction with alkyl halides to

form phosphine oxides.

Ligand in Catalysis: Its primary application is as a ligand for transition metals in various

catalytic reactions, such as cross-coupling reactions. The phosphorus atom's lone pair of

electrons coordinates to the metal center.

Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of phenoxydiphenylphosphine.
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Spectroscopy Type Expected Features

³¹P NMR

A single resonance is expected. The chemical

shift for phosphinites typically falls in a

characteristic range. For similar phosphine

oxides, the chemical shift can be around 45

ppm.[4] The exact shift is dependent on the

solvent and concentration.

¹H NMR

Complex multiplets would be observed in the

aromatic region (approximately 7.0-8.0 ppm)

corresponding to the protons on the three

phenyl rings. Integration of these signals would

correspond to 15 protons.

¹³C NMR

Multiple signals are expected in the aromatic

region (typically 120-140 ppm). J-coupling

between the phosphorus and carbon atoms of

the phenyl rings attached to it would be

observed, which is a characteristic feature.[5]

IR Spectroscopy

Characteristic absorption bands for P-O-C (aryl)

stretching are expected, typically in the range of

1200-1250 cm⁻¹ and 995-1075 cm⁻¹. Aromatic

C-H and C=C stretching vibrations will also be

present.[6]

Mass Spectrometry

The molecular ion peak (M⁺) would be observed

at m/z = 278.0860, corresponding to the

molecular formula C₁₈H₁₅OP.[3] Fragmentation

patterns would involve the loss of phenyl and

phenoxy groups.

Applications in Research and Drug Development
While direct applications of phenoxydiphenylphosphine in approved drugs are not prominent,

phosphine oxides, which are derivatives, are gaining attention in medicinal chemistry.[7][8] The

phosphine oxide group can act as a strong hydrogen bond acceptor and can improve the

physicochemical properties of drug candidates.[7][8]
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Improved Solubility: The polarity of the phosphine oxide group can increase the aqueous

solubility of a parent drug molecule.[7]

Metabolic Stability: Incorporation of a phosphine oxide moiety can lead to improved

metabolic stability.[7]

Bioisosteres: Phosphine oxides can be used as bioisosteres for other functional groups like

amides or sulfonamides.[7]

Ligands in Synthesis: In drug development, the primary role of ligands like

phenoxydiphenylphosphine is in the synthesis of complex organic molecules that are drug

candidates or their intermediates. They are used in catalytic reactions that form key C-C or

C-heteroatom bonds.

Potential Role in a Catalytic Cycle

Generic Cross-Coupling Cycle

[M⁰L₂]
Active Catalyst

[R¹-Mᴵᴵ(X)L₂]
Oxidative Addition

R¹-X
[R¹-Mᴵᴵ(R²)L₂]

TransmetalationR²-M'

R¹-R²
[Product]
+ [M⁰L₂]Reductive

Elimination

L = Phenoxydiphenylphosphine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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